8-chloro-5-methanesulfonylquinoline
Description
8-Chloro-5-methanesulfonylquinoline is a quinoline derivative featuring a chlorine substituent at the 8-position and a methanesulfonyl (mesyl) group at the 5-position. Quinoline derivatives are renowned for their versatility in medicinal chemistry and materials science, often serving as ligands, intermediates, or bioactive agents.
Properties
CAS No. |
2731014-61-0 |
|---|---|
Molecular Formula |
C10H8ClNO2S |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-5-methanesulfonylquinoline typically involves the following steps:
Starting Material: The synthesis begins with quinoline as the core structure.
Sulfonylation: The methanesulfonyl group is introduced at the 5th position through a sulfonylation reaction. This can be done using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8-chloro-5-methanesulfonylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the methanesulfonyl group.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be obtained.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Scientific Research Applications
8-chloro-5-methanesulfonylquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Chemical Biology: Used as a probe to study enzyme functions and protein interactions.
Material Science: Its derivatives are explored for use in organic electronics and as ligands in coordination chemistry.
Pharmaceutical Development: Investigated for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 8-chloro-5-methanesulfonylquinoline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The chlorine and methanesulfonyl groups enhance its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 8-chloro-5-methanesulfonylquinoline and related compounds:
Key Observations :
- Substituent Reactivity: Sulfonyl chlorides (e.g., 8-methoxyquinoline-5-sulfonyl chloride) are highly reactive intermediates, whereas sulfonamides (e.g., 5-chloroquinoline-8-sulfonamide) exhibit reduced reactivity but enhanced stability .
- Bioactivity: Hydroxy and methoxy groups (e.g., 8-hydroxyquinoline derivatives) are associated with metal chelation and antimicrobial activity, while chlorine and mesyl groups may enhance cytotoxicity or target specificity .
Stability and Physicochemical Properties
- Sulfonyl Chlorides vs. Sulfonamides : Sulfonyl chlorides (e.g., ) are moisture-sensitive and require anhydrous conditions, whereas sulfonamides (e.g., ) are more stable, facilitating storage and handling .
- Solubility : Hydroxy and sulfonic acid derivatives exhibit higher aqueous solubility due to polar groups, while chlorine and methanesulfonyl groups enhance organic solvent compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
